

# Meta-analysis of Aspirin for Primary Prevention of Cardiovascular Disease

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of pivotal studies evaluating the efficacy and safety of aspirin for the primary prevention of cardiovascular disease (CVD). The data presented is synthesized from large-scale, randomized controlled trials to offer an objective comparison for researchers, scientists, and drug development professionals.

## Efficacy and Safety of Aspirin in Primary CVD Prevention

Aspirin's role in the primary prevention of cardiovascular events has been a subject of extensive research, with multiple meta-analyses synthesizing the evidence from numerous clinical trials. The central mechanism of aspirin involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the production of prostaglandins and thromboxanes involved in platelet aggregation and inflammation.<sup>[1]</sup> This antiplatelet effect is beneficial in preventing thrombotic events but also carries an increased risk of bleeding.

A major meta-analysis encompassing 13 randomized controlled trials with a total of 164,225 participants found that aspirin use was associated with a significant reduction in the composite cardiovascular outcome, which included cardiovascular mortality, nonfatal myocardial infarction, and nonfatal stroke.<sup>[1][2]</sup> However, this benefit was counterbalanced by a significantly increased risk of major bleeding events.<sup>[1][2]</sup>

The decision to use aspirin for primary prevention, therefore, requires a careful consideration of an individual's baseline cardiovascular risk against their risk of bleeding. The following tables summarize the quantitative data from key meta-analyses, providing a clear comparison of the risk-benefit profile of aspirin.

## Quantitative Data Summary

The following tables present a summary of the quantitative data from a major meta-analysis on the use of aspirin for the primary prevention of cardiovascular disease.

Table 1: Efficacy of Aspirin in Primary Prevention of Cardiovascular Events

Outcome	Aspirin	No Aspirin			Number Needed to Treat (NNT)
	Group (Events per 10,000 participant- years)	Group (Events per 10,000 participant- years)	Hazard Ratio (95% Credible Interval)	Absolute Risk Reduction (95% CI)	
Composite Cardiovascul- ar Outcome*	57.1	61.4	0.89 (0.84- 0.95)	0.38% (0.20%-0.55 %)	265
Myocardial Infarction	Not specified	Not specified	0.86 (0.77- 0.95)	Not specified	Not specified
Ischemic Stroke	Not specified	Not specified	0.90 (0.82- 0.99)	Not specified	Not specified
All-Cause Mortality	Not specified	Not specified	0.94 (0.88- 1.01)	Not specified	Not specified

\*Composite Cardiovascular Outcome includes cardiovascular mortality, nonfatal myocardial infarction, and nonfatal stroke.[\[1\]](#)[\[2\]](#)

Table 2: Safety Profile of Aspirin in Primary Prevention

Outcome	Aspirin	No Aspirin	Hazard Ratio (95% Credible Interval)	Absolute Risk Increase (95% CI)	Number Needed to Harm (NNH)
	Group (Events per 10,000 participant-years)	Group (Events per 10,000 participant-years)			
Major Bleeding	23.1	16.4	1.43 (1.30-1.56)	0.47% (0.34%-0.62%)	210
Gastrointestinal Bleeding	Not specified	Not specified	2.11 (1.36-3.28)	Not specified	Not specified

## Experimental Protocols

The findings presented in this guide are based on robust methodologies from large-scale, randomized, double-blind, placebo-controlled trials. Below are the detailed methodologies for three key trials that have significantly contributed to the meta-analytic evidence: ARRIVE, ASCEND, and ASPREE.

## ARRIVE (Aspirin to Reduce Risk of Initial Vascular Events) Trial

- Objective: To assess the efficacy and safety of aspirin in patients at moderate risk of a first cardiovascular event.[3][4]
- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[3][4]
- Participants: 12,546 individuals (men aged  $\geq 55$  years, women aged  $\geq 60$  years) with an average cardiovascular risk. Patients with a high risk of gastrointestinal or other bleeding, or with diabetes, were excluded.[3][4]
- Intervention: Participants were randomly assigned to receive either 100 mg of enteric-coated aspirin daily or a matching placebo.[3][4]

- Primary Efficacy Endpoint: A composite outcome of time to the first occurrence of cardiovascular death, myocardial infarction, unstable angina, stroke, or transient ischemic attack.[3][4]
- Safety Endpoints: Haemorrhagic events and the incidence of other adverse events.[3]

## ASCEND (A Study of Cardiovascular Events iN Diabetes) Trial

- Objective: To determine whether aspirin reduces the risk of cardiovascular events in individuals with diabetes who do not have diagnosed occlusive arterial disease, and whether the benefits outweigh the risks of bleeding.[5][6]
- Study Design: A randomized, placebo-controlled trial.[5][7]
- Participants: 15,480 individuals with diabetes and no clinical evidence of occlusive arterial disease.[5][7]
- Intervention: Participants were randomly allocated to receive either 100 mg of aspirin daily or a matching placebo.[5][6]
- Primary Efficacy Endpoint: The first occurrence of a serious vascular event (nonfatal myocardial infarction, nonfatal stroke, or transient ischemic attack, or death from any vascular cause).[8]
- Primary Safety Endpoint: The first occurrence of a major bleed (intracranial hemorrhage, sight-threatening bleeding event in the eye, gastrointestinal bleeding, or other serious bleeding).[8]

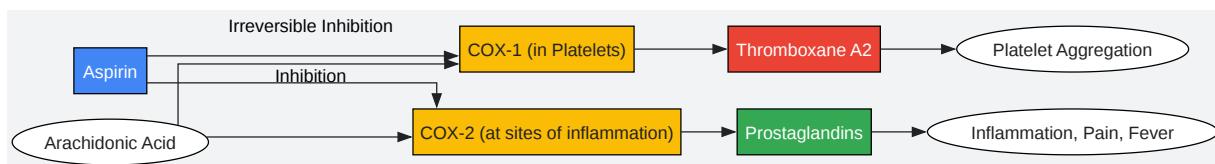
## ASPREE (ASPIrin in Reducing Events in the Elderly) Trial

- Objective: To determine whether daily low-dose aspirin extends disability-free life in healthy older individuals.[9][10]
- Study Design: A double-blind, randomized, placebo-controlled primary prevention trial.[9][10]

- Participants: 19,114 healthy individuals aged 70 years and older (or  $\geq 65$  years for US minorities) free of dementia, disability, and cardiovascular disease.[9][11]
- Intervention: Participants received either 100 mg of oral enteric-coated acetylsalicylic acid (ASA) daily or a matching placebo.[9][10]
- Primary Endpoint: A composite of death, dementia, or persistent physical disability.[9][11]
- Secondary Endpoints: All-cause and cause-specific mortality, fatal and non-fatal cardiovascular events, fatal and non-fatal cancer, dementia, mild cognitive impairment, depression, physical disability, and clinically significant bleeding.[9][10]

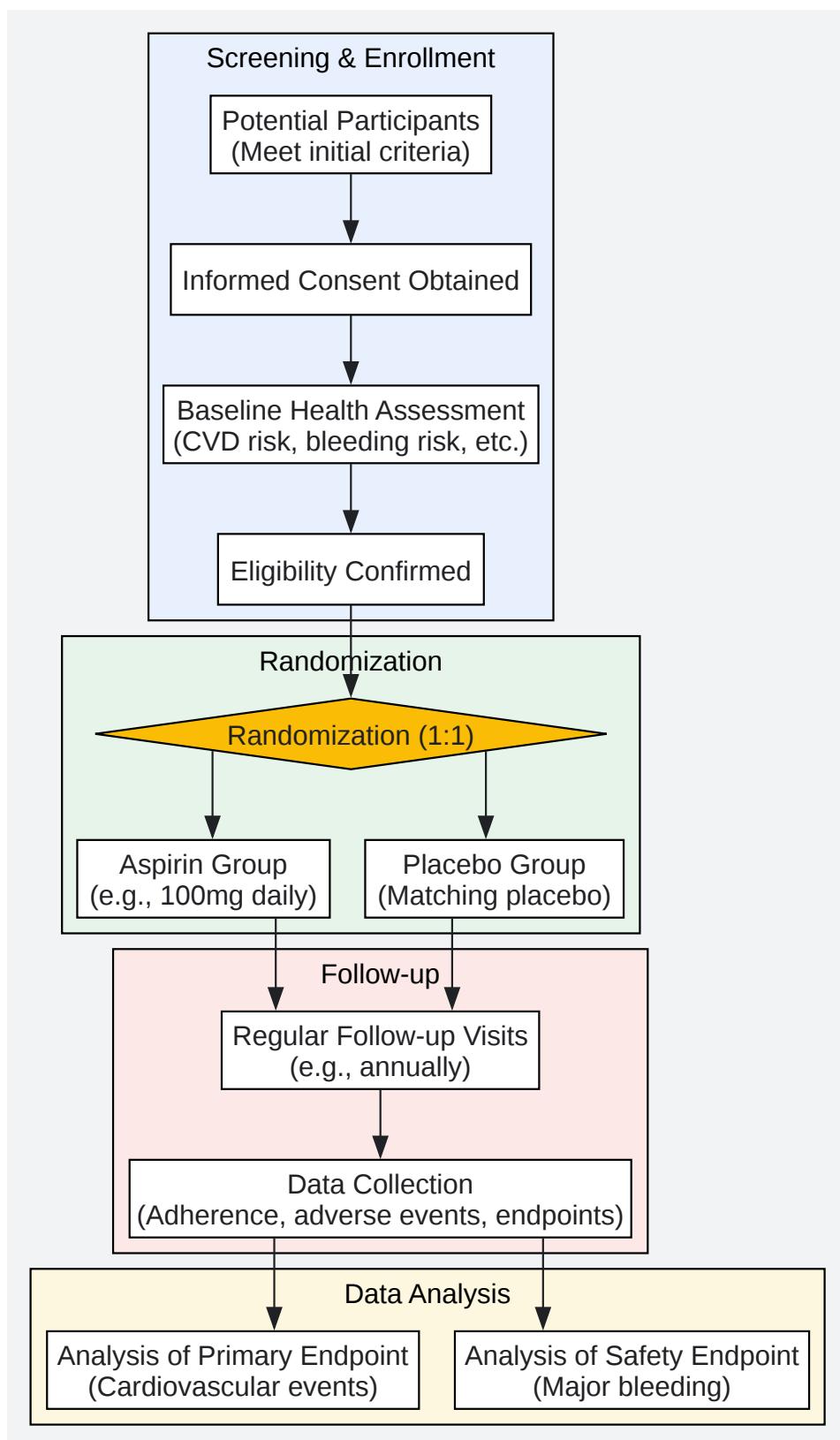
## Visualizations

The following diagrams illustrate the key signaling pathway of aspirin and a typical workflow for a primary prevention clinical trial.



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Aspirin's primary mechanism of action.

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A typical workflow for a primary prevention clinical trial.

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